

# Addressing SGR-1505 resistance mechanisms in lymphoma models

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: SGR-1505 in Lymphoma Models

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **SGR-1505** in lymphoma models.

# Frequently Asked Questions (FAQs)

Q1: What is SGR-1505 and what is its mechanism of action?

**SGR-1505** is an orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a key protein in the nuclear factor kappa B (NF-κB) signaling pathway, which is a major driver for the survival and proliferation of certain B-cell lymphomas.[2][3] **SGR-1505** inhibits the enzymatic activity of MALT1, thereby blocking downstream NF-κB signaling.[1][4]

Q2: In which lymphoma subtypes is **SGR-1505** expected to be most effective?

**SGR-1505** is expected to be most effective in lymphomas dependent on NF-κB signaling. This includes activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[2] Preclinical studies have shown its anti-proliferative activity in ABC-DLBCL cell lines.[4][5][6]

Q3: Can SGR-1505 be used in models with resistance to BTK inhibitors like ibrutinib?



Yes, MALT1 is located downstream of Bruton's tyrosine kinase (BTK) in the B-cell receptor signaling pathway.[3][5] This positioning makes it a rational target for lymphomas that have developed resistance to BTK inhibitors. Preclinical data show that **SGR-1505** demonstrates anti-proliferative activity in both BTK inhibitor-sensitive and -resistant ABC-DLBCL cell lines.[4] [5][6] Furthermore, combining **SGR-1505** with BTK inhibitors has shown to produce tumorostatic and regressive antitumor activity in preclinical models.[5][6]

## **Troubleshooting Guide**

Issue 1: Sub-optimal or no response to **SGR-1505** in a sensitive cell line.

- Question: My lymphoma cell line, which is supposed to be sensitive to MALT1 inhibition, is not responding to SGR-1505 treatment. What could be the reason?
- Answer:
  - Reagent Integrity: Confirm the stability and activity of your SGR-1505 compound. Ensure it
    has been stored correctly and prepare fresh solutions for each experiment.
  - Cell Line Authenticity: Verify the identity and purity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of experimental variability.
  - Assay Conditions: Optimize your cell viability assay. Ensure the cell seeding density is appropriate and that the assay incubation time is sufficient for SGR-1505 to exert its effect.
     We recommend a 72-hour incubation period.
  - Target Engagement: Confirm that SGR-1505 is engaging its target, MALT1, in your
    experimental system. You can assess this by measuring the cleavage of MALT1
    substrates, such as RelB or HOIL1, via Western blot. A reduction in the cleaved forms of
    these substrates would indicate target engagement.

Issue 2: Development of acquired resistance to **SGR-1505** in vitro.

 Question: My lymphoma cell line, which was initially sensitive to SGR-1505, has developed resistance after prolonged exposure. What are the potential mechanisms?



- Answer: While specific resistance mechanisms to SGR-1505 are still under investigation, potential mechanisms can be extrapolated from what is known about other targeted therapies:
  - MALT1 Mutations: Although not yet reported, mutations in the MALT1 gene could potentially alter the allosteric binding site of SGR-1505, reducing its inhibitory activity.
  - Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative survival pathways. In the context of MALT1 inhibition, upregulation of parallel pathways like the PI3K/AKT/mTOR pathway could compensate for the loss of NF-κB signaling.[7]
  - Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, could confer resistance to SGR-1505-induced cell death.

Issue 3: Lack of in vivo efficacy of **SGR-1505** in a xenograft model.

- Question: **SGR-1505** is effective in my lymphoma cell line in vitro, but I am not observing significant anti-tumor activity in my mouse xenograft model. What should I investigate?
- Answer:
  - Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the dosing regimen used in your in vivo study is sufficient to achieve and maintain a therapeutic concentration of SGR-1505 in the tumor tissue. A pilot PK/PD study to correlate plasma drug concentration with target inhibition in the tumor is recommended.
  - Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance.
     [8] Factors secreted by stromal cells within the microenvironment could activate alternative survival signals in the lymphoma cells, mitigating the effect of SGR-1505.
  - Model System: The specific lymphoma cell line and the mouse strain used can influence treatment outcomes. Ensure the model is appropriate and well-characterized for studying the targeted pathway.

### **Quantitative Data**



Table 1: Preclinical Efficacy of SGR-1505

| Assay            | Cell Line | IC50      | Reference |
|------------------|-----------|-----------|-----------|
| MALT1 Inhibition | OCI-LY10  | <10 nM    | [1]       |
| IL-10 Secretion  | OCI-LY10  | 10-100 nM | [1]       |

Table 2: Preliminary Phase 1 Clinical Trial Results of **SGR-1505** in Relapsed/Refractory B-cell Malignancies (as of May 13, 2025)

| Parameter                             | Value | Reference |
|---------------------------------------|-------|-----------|
| Number of Patients                    | 49    | [9][10]   |
| Median Prior Lines of Therapy         | 4     | [10]      |
| Patients Exposed to BTK inhibitors    | 55.1% | [10]      |
| Overall Response Rate (ORR)           | 22%   | [9][10]   |
| ORR by Histology                      |       |           |
| Chronic Lymphocytic<br>Leukemia (CLL) | 3/17  | [10]      |
| Waldenström<br>Macroglobulinemia (WM) | 5/5   | [10]      |
| Marginal Zone Lymphoma<br>(MZL)       | 1/5   | [10]      |
| ABC-DLBCL                             | 1/4   | [10]      |

# **Experimental Protocols**

Protocol 1: Cell Viability (MTS) Assay

• Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100  $\mu$ L of complete culture medium.



- Drug Treatment: Prepare serial dilutions of SGR-1505 in culture medium. Add the desired concentrations of SGR-1505 to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTS Reagent Addition: Add 20 μL of MTS reagent to each well.
- Incubation: Incubate for 2-4 hours at 37°C.
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

#### Protocol 2: Western Blot for Phospho-IKKα/β

- Cell Treatment and Lysis: Treat lymphoma cells with **SGR-1505** or vehicle for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-30 μg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IKKα/β (Ser176/180) and total IKKβ overnight at 4°C. A β-actin antibody should be used as a loading control.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.



- Washing: Wash the membrane three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Densitometrically quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.

# **Diagrams**





Click to download full resolution via product page

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.





Click to download full resolution via product page

Caption: Workflow for generating and characterizing **SGR-1505** resistant cell lines.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. schrodinger.com [schrodinger.com]
- 3. Accelerated in silico discovery of SGR-1505: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 7. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress BioSpace [biospace.com]
- To cite this document: BenchChem. [Addressing SGR-1505 resistance mechanisms in lymphoma models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375048#addressing-sgr-1505-resistance-mechanisms-in-lymphoma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com